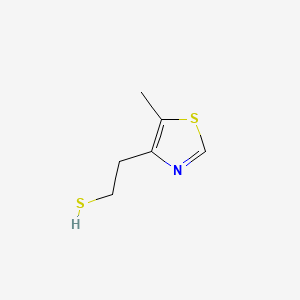

4-Thiazoleethanethiol, 5-methyl-

Description

4-Methyl-5-thiazoleethanol (CAS 137-00-8), also known as 5-(2-hydroxyethyl)-4-methylthiazole or sulfurol, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and a hydroxyethyl group at position 4 . Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol. This compound is structurally significant due to its role as a metabolite of thiamine (vitamin B₁) and its applications in flavoring agents (FEMA No. 3204) and pharmaceutical intermediates .

Key properties include:

- Solubility: Polar solvents (e.g., water, ethanol) due to the hydroxyl group.

- Synthesis: Typically derived via thiamine degradation or specialized organic synthesis involving thiazole ring formation and functionalization .

- Applications: Used in fragrance formulations, as a precursor for clomethiazole analogs, and in medicinal chemistry research .

Properties

CAS No. |

175074-17-6 |

|---|---|

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.265 |

IUPAC Name |

2-(5-methyl-1,3-thiazol-4-yl)ethanethiol |

InChI |

InChI=1S/C6H9NS2/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 |

InChI Key |

SVRLXSQBNOGDNO-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CS1)CCS |

Synonyms |

4-Thiazoleethanethiol, 5-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact on Reactivity and Bioactivity

Hydroxyethyl vs. Ester Groups: The hydroxyl group in 4-methyl-5-thiazoleethanol enhances polarity and hydrogen-bonding capacity, making it water-soluble and suitable for flavor applications . In contrast, the ester group in ethyl 4-methyl-5-thiazolecarboxylate () increases lipophilicity, favoring use in organic synthesis as a reactive intermediate .

Hydrazide Derivatives: The hydrazide moiety in 5-methyl-thiazolecarboxylic acid hydrazide () enables condensation reactions for drug design.

Thiadiazole Hybrids: N-(5-methyl-thiadiazol-2-yl)-propionamide () combines a thiadiazole ring with an amide group, conferring selective anticancer activity (e.g., against hepatocarcinoma cells). The thiadiazole core enhances π-π stacking with DNA or enzymes, improving target binding .

Vinyl-Substituted Thiazoles :

- 5-Ethenyl-4-methylthiazole () exhibits volatility and stability, making it ideal for flavor formulations. The vinyl group allows further functionalization via addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.